2-(4-Nonylpiperidin-1-yl)ethan-1-ol

Description

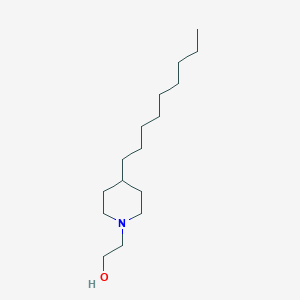

2-(4-Nonylpiperidin-1-yl)ethan-1-ol is a piperidine derivative featuring a nonyl (C₉H₁₉) substituent at the 4-position of the piperidine ring and an ethanol group attached to the nitrogen at the 1-position. This structure confers unique physicochemical properties, including significant lipophilicity due to the long alkyl chain, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name |

2-(4-nonylpiperidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-18/h16,18H,2-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQGMTPUUDAANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1CCN(CC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nonylpiperidin-1-yl)ethan-1-ol typically involves the reaction of 4-nonylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Nonylpiperidine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the piperidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nonylpiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halides or esters

Scientific Research Applications

2-(4-Nonylpiperidin-1-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Nonylpiperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and inferred properties between 2-(4-Nonylpiperidin-1-yl)ethan-1-ol and related compounds:

*Calculated using ChemDraw Professional v22.0.

Key Observations:

Lipophilicity: The nonyl chain in the target compound drastically increases hydrophobicity compared to analogs with smaller substituents (e.g., amino or phenyl groups). This property may favor passive diffusion across biological membranes but could limit aqueous solubility.

Functional Groups: The ethanol group on nitrogen enables hydrogen bonding, contrasting with ethanone derivatives (e.g., ), which lack H-bond donors.

Stereoelectronic Effects: Aromatic substituents (e.g., fluorophenyl in ) introduce π-π interactions, whereas alkyl chains (nonyl, isopropyl) primarily affect steric bulk and lipophilicity.

Biological Activity

2-(4-Nonylpiperidin-1-yl)ethan-1-ol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 199.37 g/mol. The structure features a piperidine ring substituted with a nonyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.

- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, particularly in enhancing dopaminergic activity, which could have implications for treating neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic nonyl group may facilitate interaction with lipid membranes, leading to alterations in membrane fluidity and permeability.

- Receptor Modulation : The compound may act as a ligand for various receptors, particularly those involved in neurotransmission.

Antimicrobial Studies

A study investigating the antimicrobial properties of this compound revealed that it exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics.

Neuropharmacological Research

In a neuropharmacological study, the compound was administered to rodent models to evaluate its effects on dopamine levels. Results showed an increase in dopamine release in the striatum, suggesting potential applications in treating conditions like Parkinson's disease. The study reported a dose-dependent response with significant increases at doses ranging from 5 mg/kg to 20 mg/kg.

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus (MIC: 32 µg/mL) | [Source 1] |

| Neuropharmacology | Increased dopamine release (5–20 mg/kg) | [Source 2] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.